N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
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Overview
Description
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzothiazole ring, a cyclopropane carboxamide group, and a sulfamoyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, which are then further reacted to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:
Cyclocondensation: It can participate in cyclocondensation reactions with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, phenyl isothiocyanate, and various solvents like DMF. Reaction conditions often involve mild temperatures and the presence of catalysts such as K2CO3.
Major Products
The major products formed from these reactions include formamides and benzimidazole derivatives, which have significant biological and chemical properties.
Scientific Research Applications
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has several scientific research applications:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its ability to act as a photosensitizer. Under visible light, it can generate singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s oxidative reactions and biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)propanamide: A simpler compound with similar alkyne functionality.
N,N-Di(prop-2-yn-1-yl)adamantan-1-amines: Compounds with similar alkyne groups but different core structures.
1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: Compounds formed from similar cyclocondensation reactions.
Uniqueness
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is unique due to its combination of a benzothiazole ring, a cyclopropane carboxamide group, and a sulfamoyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-2-7-17-11-6-5-10(22(15,19)20)8-12(11)21-14(17)16-13(18)9-3-4-9/h1,5-6,8-9H,3-4,7H2,(H2,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAYUECPZYMBOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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